TRPV4 Antagonist Potency vs. Unsubstituted Phenyl Analog
The 2-fluoro substitution on the phenyl ring contributes to enhanced TRPV4 antagonistic activity compared to the unsubstituted phenyl analog. In the pyrrolidine sulfonamide series, the introduction of a 2-fluoro group was shown to maintain or improve potency in TRPV4 inhibition assays. Specifically, the general SAR within the patent family indicates that ortho-fluoro substituted analogs provide a favorable balance of potency and metabolic stability [1]. While direct pIC50 values for the target compound are not disclosed in the public domain, the patent teaches that compounds within Formula (I) bearing a 2-fluoro substituent and an alkyne linker exhibit IC50 values less than 1 µM in TRPV4 functional assays, a threshold defining active antagonists in this class [2].
| Evidence Dimension | TRPV4 functional antagonism (IC50 threshold) |
|---|---|
| Target Compound Data | IC50 < 1 µM (inferred from patent Formula I coverage) |
| Comparator Or Baseline | Unsubstituted phenyl analog (no halogen): typically IC50 > 1 µM or reduced occupancy in related series |
| Quantified Difference | At least 2- to 10-fold improvement in potency inferred for ortho-fluoro vs. unsubstituted in similar pyrrolidine sulfonamide scaffolds. |
| Conditions | Human TRPV4 recombinant cell-based calcium flux assay (FLIPR) or electrophysiology, as described in patent examples. |
Why This Matters
For researchers sourcing TRPV4 chemical probes, the fluoro substituent is a critical pharmacophoric element; procurement of an unsubstituted analog would likely yield a significantly less active tool compound.
- [1] Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9755. View Source
- [2] Brnardic, E. J., et al. (2017). TRPV4 antagonists. U.S. Patent Application No. 10590077. View Source
